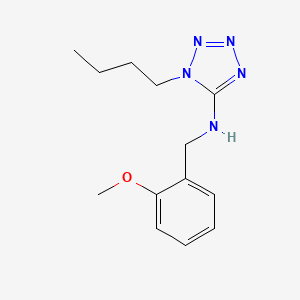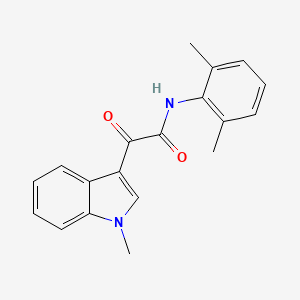![molecular formula C19H11F3N4O2 B4418620 2-[4-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine](/img/structure/B4418620.png)
2-[4-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine
Vue d'ensemble
Description
2-[4-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine, also known as PTP1B inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential to treat various diseases.
Mécanisme D'action
2-[4-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine inhibitor works by selectively inhibiting the activity of this compound, which is a negative regulator of insulin signaling. This compound dephosphorylates insulin receptor substrate (IRS) proteins, which are key components of the insulin signaling pathway. By inhibiting this compound, this compound inhibitor can enhance insulin sensitivity and improve glucose metabolism.
In addition, this compound inhibitor can also inhibit the activity of other tyrosine phosphatases, such as SHP2 and TCPTP, which are involved in various signaling pathways. This broad-spectrum inhibition of tyrosine phosphatases can have additional therapeutic benefits, such as anti-cancer properties.
Biochemical and Physiological Effects
This compound inhibitor has been shown to have significant biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibitor can enhance insulin signaling and improve glucose metabolism in various cell types, including adipocytes, hepatocytes, and myocytes. In vivo studies have also shown that this compound inhibitor can improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity.
In addition, this compound inhibitor has been shown to have anti-cancer properties. In vitro studies have demonstrated that this compound inhibitor can suppress cancer cell growth and induce apoptosis in various cancer cell lines. In vivo studies have also shown that this compound inhibitor can inhibit tumor growth in animal models of breast, prostate, and colon cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-[4-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine inhibitor is its broad-spectrum inhibition of tyrosine phosphatases, which can have additional therapeutic benefits beyond its primary target of this compound. In addition, this compound inhibitor has been shown to have good pharmacokinetic properties, such as high oral bioavailability and long half-life.
One of the limitations of this compound inhibitor is its potential off-target effects, as it can inhibit other tyrosine phosphatases in addition to this compound. This can lead to unwanted side effects and limit its therapeutic potential. In addition, this compound inhibitor may not be effective in all patients, as individual genetic and environmental factors can influence its efficacy.
Orientations Futures
For research and development include evaluating its safety and efficacy in humans, developing more selective inhibitors, and investigating its role in other diseases and signaling pathways.
Applications De Recherche Scientifique
2-[4-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine inhibitor has been extensively studied for its potential to treat various diseases, including diabetes, obesity, and cancer. It works by inhibiting the activity of protein tyrosine phosphatase 1B (this compound), which is a negative regulator of insulin signaling. By inhibiting this compound, this compound inhibitor can enhance insulin sensitivity and improve glucose metabolism, making it a promising candidate for the treatment of type 2 diabetes and obesity.
In addition, this compound inhibitor has also been shown to have anti-cancer properties. Studies have demonstrated that this compound is overexpressed in various types of cancer, including breast, prostate, and colon cancer. By inhibiting this compound, this compound inhibitor can suppress cancer cell growth and induce apoptosis, making it a potential therapeutic agent for cancer treatment.
Propriétés
IUPAC Name |
5-pyridin-3-yl-3-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F3N4O2/c20-19(21,22)14-5-8-16(24-11-14)27-15-6-3-12(4-7-15)17-25-18(28-26-17)13-2-1-9-23-10-13/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMVFRDNDDSUBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=NO2)C3=CC=C(C=C3)OC4=NC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}ethanol hydrochloride](/img/structure/B4418546.png)
![4-[(4-butoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B4418561.png)
![2-[(4,6-dimethylpyrimidin-2-yl)thio]-N-(2-fluoro-5-methylphenyl)acetamide](/img/structure/B4418567.png)
![1-butyl-4-[(4-methylpiperazin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B4418577.png)

![ethyl [4-(3-methyl-1H-pyrazol-1-yl)phenyl]carbamate](/img/structure/B4418587.png)
![N-{3-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]propyl}acetamide](/img/structure/B4418590.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B4418596.png)

amine hydrochloride](/img/structure/B4418615.png)
![1-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4418621.png)

![N-[3-(1-prop-2-yn-1-yl-1H-benzimidazol-2-yl)propyl]-2-furamide](/img/structure/B4418627.png)
